molecular formula C7H12N4O B11734436 3-Amino-N-ethyl-1-methyl-1H-pyrazole-4-carboxamide

3-Amino-N-ethyl-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B11734436
M. Wt: 168.20 g/mol
InChI Key: HKCNNCCHXFJUKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-N-ethyl-1-methyl-1H-pyrazole-4-carboxamide is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis, medicinal chemistry, and industrial processes. Pyrazoles are heterocyclic compounds characterized by a five-membered ring containing two adjacent nitrogen atoms. The presence of an amino group at the 3-position and a carboxamide group at the 4-position makes this compound particularly interesting for various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N-ethyl-1-methyl-1H-pyrazole-4-carboxamide typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by cyclization and subsequent functionalization . The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of solid-phase catalysts. These methods aim to optimize yield and purity while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-ethyl-1-methyl-1H-pyrazole-4-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products

The major products formed from these reactions include nitro derivatives, amines, and halogenated pyrazoles, which can be further utilized in various chemical and pharmaceutical applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Amino-N-ethyl-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities . The pathways involved often include signal transduction cascades that regulate cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-Amino-N-ethyl-1-methyl-1H-pyrazole-4-carboxamide lies in its specific functional groups, which confer unique chemical reactivity and biological activity. The presence of both an amino group and a carboxamide group allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C7H12N4O

Molecular Weight

168.20 g/mol

IUPAC Name

3-amino-N-ethyl-1-methylpyrazole-4-carboxamide

InChI

InChI=1S/C7H12N4O/c1-3-9-7(12)5-4-11(2)10-6(5)8/h4H,3H2,1-2H3,(H2,8,10)(H,9,12)

InChI Key

HKCNNCCHXFJUKY-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=CN(N=C1N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.